molecular formula C10H13NO3 B8337902 2,4-Dihydroxy-3-propylbenzamide

2,4-Dihydroxy-3-propylbenzamide

Cat. No. B8337902
M. Wt: 195.21 g/mol
InChI Key: GGVSOILFKLMQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05124350

Procedure details

2,4-Dihydroxy-3-(2-propenyl)benzamide (575 mg) and 125 ml of ethanol was hydrogenated at 5 psi, room temperature, using 4% Pd/C catalyst for 3 hours. The solvent was removed under vacuum to give the product as an oil (4.25 mg, 74%).
Name
2,4-Dihydroxy-3-(2-propenyl)benzamide
Quantity
575 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]([CH2:11][CH:12]=[CH2:13])=[C:9]([OH:14])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5]>[Pd].C(O)C>[OH:1][C:2]1[C:10]([CH2:11][CH2:12][CH3:13])=[C:9]([OH:14])[CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5]

Inputs

Step One
Name
2,4-Dihydroxy-3-(2-propenyl)benzamide
Quantity
575 mg
Type
reactant
Smiles
OC1=C(C(=O)N)C=CC(=C1CC=C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at 5 psi, room temperature
CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)N)C=CC(=C1CCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.25 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 0.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.